molecular formula C22H26O4 B14000597 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid CAS No. 5350-78-7

2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid

Cat. No.: B14000597
CAS No.: 5350-78-7
M. Wt: 354.4 g/mol
InChI Key: WDBURNJRJIREPN-UHFFFAOYSA-N
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Description

2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid is an organic compound with the molecular formula C22H26O4 and a molecular weight of 354.4394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a 2,2-diethyl-1-phenylbutoxy group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid typically involves the reaction of benzoic acid derivatives with 2,2-diethyl-1-phenylbutanol under specific conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2,2-diethyl-1-phenylbutanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

2-(2,2-Diethyl-1-phenylbutoxy)carbonylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5350-78-7

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,2-diethyl-1-phenylbutoxy)carbonylbenzoic acid

InChI

InChI=1S/C22H26O4/c1-4-22(5-2,6-3)19(16-12-8-7-9-13-16)26-21(25)18-15-11-10-14-17(18)20(23)24/h7-15,19H,4-6H2,1-3H3,(H,23,24)

InChI Key

WDBURNJRJIREPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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